2-Methoxy-5-(trifluoromethyl)nicotinic acid

Catalog No.
S846232
CAS No.
944904-62-5
M.F
C8H6F3NO3
M. Wt
221.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-5-(trifluoromethyl)nicotinic acid

CAS Number

944904-62-5

Product Name

2-Methoxy-5-(trifluoromethyl)nicotinic acid

IUPAC Name

2-methoxy-5-(trifluoromethyl)pyridine-3-carboxylic acid

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

InChI

InChI=1S/C8H6F3NO3/c1-15-6-5(7(13)14)2-4(3-12-6)8(9,10)11/h2-3H,1H3,(H,13,14)

InChI Key

UGYFZOIDWRFBJK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=N1)C(F)(F)F)C(=O)O

Canonical SMILES

COC1=C(C=C(C=N1)C(F)(F)F)C(=O)O

Agrochemicals

Pharmaceuticals

Chemical Synthesis

Material Science

Vapor-Phase Chlorination

2-Methoxy-5-(trifluoromethyl)nicotinic acid is an organic compound classified as a derivative of nicotinic acid, with the molecular formula C8_8H6_6F3_3NO3_3. This compound features a methoxy group (-OCH3_3) at the 2-position and a trifluoromethyl group (-CF3_3) at the 5-position of the pyridine ring. The presence of these functional groups contributes to its unique chemical properties, such as increased acidity and enhanced reactivity in various

The chemical reactivity of 2-Methoxy-5-(trifluoromethyl)nicotinic acid can be explored through several types of reactions:

  • Oxidation Reactions: The compound can undergo oxidation to yield derivatives such as 2-Methoxy-5-(trifluoromethyl)benzaldehyde and 2-Methoxy-5-(trifluoromethyl)benzoic acid.
  • Reduction Reactions: Reduction processes can convert it into 2-Methoxy-5-(trifluoromethyl)benzyl alcohol.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, leading to various substituted derivatives depending on the nucleophile employed.

Research indicates that 2-Methoxy-5-(trifluoromethyl)nicotinic acid exhibits potential biological activities, particularly in the fields of biochemistry and pharmacology. Its mechanism of action is believed to involve interactions with specific enzymes and receptors. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating better membrane penetration, which may influence its binding affinity and selectivity towards various biological targets. This property has led to investigations into its potential therapeutic effects, including anti-inflammatory and anticancer activities .

The synthesis of 2-Methoxy-5-(trifluoromethyl)nicotinic acid can be achieved through several methods:

  • Oxidative Method: This approach involves the oxidation of 2-methoxy-5-(trifluoromethyl)pyridine using suitable oxidizing agents to introduce a carboxylic acid group.
  • Direct Trifluoromethylation: Another method is the direct trifluoromethylation of 2-methoxy-nicotinic acid using trifluoromethylating reagents under controlled reaction conditions.

In industrial settings, optimized reaction conditions are employed to maximize yield and purity, often incorporating purification techniques such as recrystallization or chromatography .

2-Methoxy-5-(trifluoromethyl)nicotinic acid has diverse applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Biochemical Research: The compound is investigated as a biochemical probe for studying enzyme interactions and metabolic pathways.
  • Medicinal Chemistry: Its potential therapeutic properties are explored for applications in anti-inflammatory and anticancer treatments.
  • Agrochemicals: The unique chemical properties make it useful in developing agrochemicals .

Interaction studies involving 2-Methoxy-5-(trifluoromethyl)nicotinic acid focus on its binding affinity to various biological targets. These studies aim to elucidate its role in modulating biochemical pathways, particularly those related to enzyme activity. The presence of the trifluoromethyl group is noted to enhance interactions with lipid membranes, potentially increasing bioavailability and efficacy in therapeutic applications .

Several compounds are structurally similar to 2-Methoxy-5-(trifluoromethyl)nicotinic acid, including:

  • 2-Methoxy-5-(trifluoromethyl)pyridine
  • 2-Methoxy-5-(trifluoromethyl)benzoic acid
  • 2-Methoxy-5-(trifluoromethyl)benzaldehyde

Comparison

Compound NameUnique Features
2-Methoxy-5-(trifluoromethyl)pyridineLacks the carboxylic acid functionality; primarily used for synthetic applications.
2-Methoxy-5-(trifluoromethyl)benzoic acidContains a benzoic acid structure; different reactivity profile due to aromatic stabilization.
2-Methoxy-5-(trifluoromethyl)benzaldehydeAldehyde functional group leads to different reactivity; used mainly in synthetic chemistry.

Compared to these analogs, 2-Methoxy-5-(trifluoromethyl)nicotinic acid is distinguished by its unique combination of both methoxy and trifluoromethyl groups on the nicotinic acid scaffold. This combination imparts distinct chemical properties that enhance its utility in various synthetic and biological applications .

XLogP3

1.6

Dates

Modify: 2023-08-16

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